molecular formula C27H27FN2O6 B11139015 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11139015
M. Wt: 494.5 g/mol
InChI Key: YFMXUHMWRLITEH-BZZOAKBMSA-N
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Description

4-(4-FLUOROBENZOYL)-3-HYDROXY-5-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a fluorobenzoyl group, a hydroxy group, a methoxyphenyl group, and an oxazolyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROBENZOYL)-3-HYDROXY-5-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pyrrolone structure, followed by the introduction of the various substituents through selective functional group transformations. Key steps may include:

  • Formation of the pyrrolone ring via cyclization reactions.
  • Introduction of the fluorobenzoyl group through Friedel-Crafts acylation.
  • Hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups.
  • Attachment of the oxazolyl group through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROBENZOYL)-3-HYDROXY-5-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-FLUOROBENZOYL)-3-HYDROXY-5-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structural features.

    Materials Science: Exploration of its properties for the development of advanced materials, such as polymers or nanomaterials.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZOYL)-3-HYDROXY-5-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-CHLOROBENZOYL)-3-HYDROXY-5-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **4-(4-BROMOBENZOYL)-3-HYDROXY-5-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 4-(4-FLUOROBENZOYL)-3-HYDROXY-5-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in the presence of the fluorobenzoyl group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs

Properties

Molecular Formula

C27H27FN2O6

Molecular Weight

494.5 g/mol

IUPAC Name

(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxy-4-pentoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H27FN2O6/c1-4-5-6-13-35-20-12-9-18(15-21(20)34-3)24-23(25(31)17-7-10-19(28)11-8-17)26(32)27(33)30(24)22-14-16(2)36-29-22/h7-12,14-15,24,31H,4-6,13H2,1-3H3/b25-23-

InChI Key

YFMXUHMWRLITEH-BZZOAKBMSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2C4=NOC(=C4)C)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NOC(=C4)C)OC

Origin of Product

United States

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